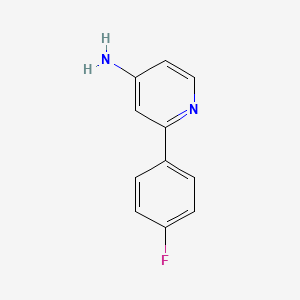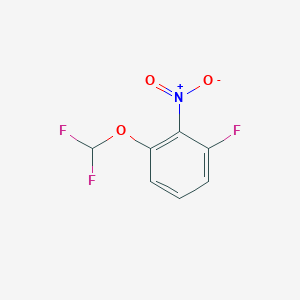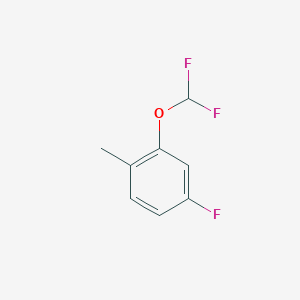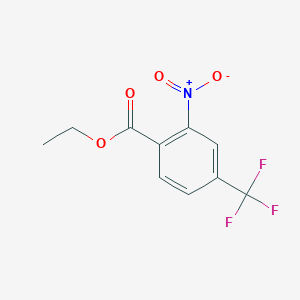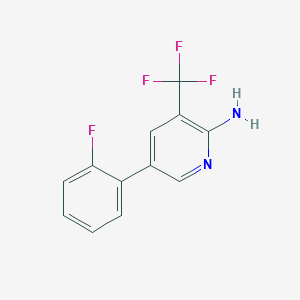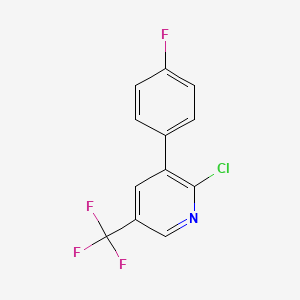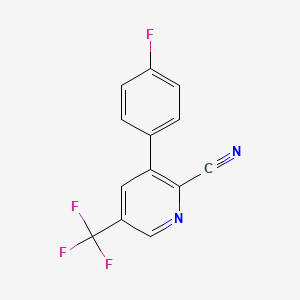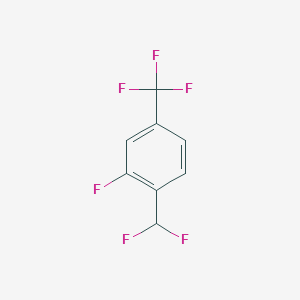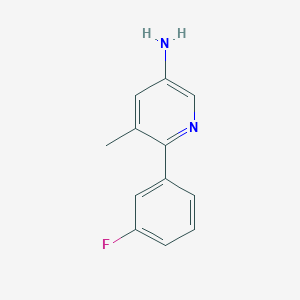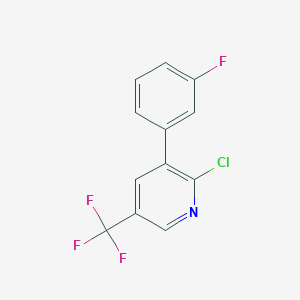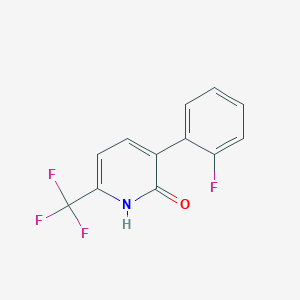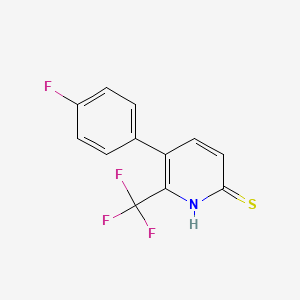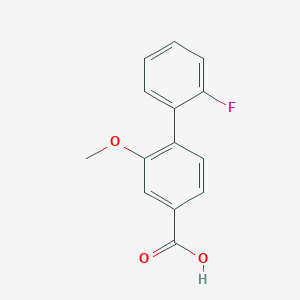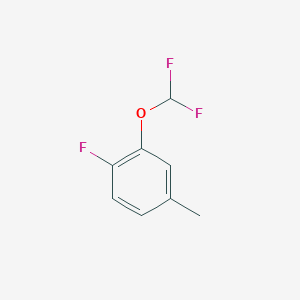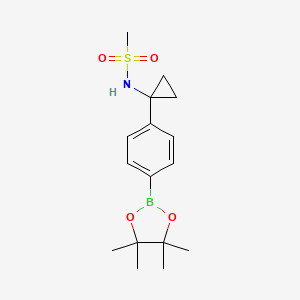
N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide
Vue d'ensemble
Description
“N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide” is a chemical compound with the empirical formula C19H24BNO4S . It is also known as 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester, N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide . The compound is a solid and its molecular weight is 373.27 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3 . This indicates that the compound contains a toluenesulfonylamino group attached to a phenyl ring, which is further connected to a tetramethyl-1,3,2-dioxaborolan-2-yl group . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 373.27 . The compound’s InChI key is RLVWYHYMSBRBKK-UHFFFAOYSA-N .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of various biaryl compounds. These reactions are essential for creating pharmaceuticals, agrochemicals, and organic materials. The boronic ester group in the compound reacts with aryl halides in the presence of a palladium catalyst to form the desired biaryl product.
Borylation of Alkylbenzenes
The compound serves as a reagent for the borylation at the benzylic C-H bond of alkylbenzenes . This reaction is facilitated by a palladium catalyst, resulting in the formation of pinacol benzyl boronate. This is a key step in the synthesis of complex organic molecules with high precision.
Hydroboration Reactions
It is also utilized in hydroboration reactions of alkyl or aryl alkynes and alkenes . These reactions are conducted in the presence of transition metal catalysts and are fundamental for adding boron across the carbon-carbon double or triple bonds, which can then be further transformed into various functional groups.
Coupling with Aryl Iodides
The compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . This is another valuable transformation in organic synthesis, allowing for the creation of complex aryl compounds that are useful in medicinal chemistry.
Asymmetric Hydroboration
It is involved in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is significant in the field of stereochemistry, as it allows for the synthesis of enantiomerically pure compounds, which are crucial in the development of chiral drugs.
Synthesis of Sulfinamide Derivatives
This compound is used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . Sulfinamides are important in the synthesis of peptides and as intermediates in pharmaceuticals.
Sequential Suzuki Cross-Coupling Reactions
It may be employed in sequential Suzuki cross-coupling reactions . This technique is used to construct poly-aryl compounds in a step-wise fashion, which is beneficial for synthesizing complex organic architectures.
Copper-Catalyzed Oxidative Trifluoromethylthiolation
Lastly, the compound is a reagent for copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . This reaction introduces the trifluoromethylthio group into aryl compounds, which is a valuable functional group in drug discovery due to its lipophilic nature and ability to improve metabolic stability.
Safety And Hazards
Propriétés
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-14(2)15(3,4)22-17(21-14)13-8-6-12(7-9-13)16(10-11-16)18-23(5,19)20/h6-9,18H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDARRPOMKTGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675258 | |
| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide | |
CAS RN |
890172-55-1 | |
| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



